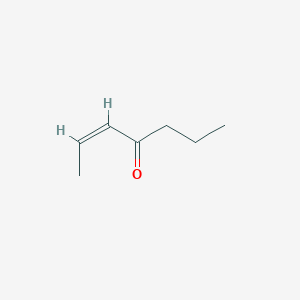
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one is a chemical compound known for its distinct structure and properties. It is a clear, colorless to yellow liquid with a woody, violet odor . This compound is often used in various industrial applications due to its unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one involves several steps. One common method includes the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of (Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
- 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1,6-heptadien-3-one
Uniqueness
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one stands out due to its specific structural features and chemical properties. Its unique odor and reactivity make it valuable in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
35031-06-2 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(Z)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7- |
Clé InChI |
PSQYTAPXSHCGMF-FPLPWBNLSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C\C(=O)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















